Antifungal Profile: Weak C. albicans Activity vs. Antibacterial Selectivity of the 4,6-Dione Analog
In a direct head-to-head evaluation within a single study, 2-(benzothiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one (5) showed weak antifungal activity against Candida albicans, whereas the 4,6-dione analog 2-(benzothiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione (3b) exhibited moderate antibacterial activity against Staphylococcus aureus (MIC 35 μg/mL) and selective activity against Corynebacterium xerosis [1]. This represents a qualitative and quantitative divergence in both target organism (fungal vs. bacterial) and potency level driven solely by the pyrimidine oxidation state.
| Evidence Dimension | Antimicrobial spectrum and potency |
|---|---|
| Target Compound Data | Weak antifungal activity against C. albicans (no MIC quantifiable via disk diffusion method) |
| Comparator Or Baseline | Compound 3b (4,6-dione analog): MIC 35 μg/mL against S. aureus; selective activity against C. xerosis |
| Quantified Difference | Qualitative shift from antibacterial (3b, MIC 35 μg/mL) to weak antifungal (5, not quantifiable); at least 35 μg/mL differential in antibacterial potency |
| Conditions | Disk agar diffusion method; compounds tested against pathogenic bacteria and C. albicans (Youssef et al., 2006) |
Why This Matters
This demonstrates that the 6-methyl-4(3H)-one substitution pattern imparts a distinct antifungal-biased profile, making the compound suitable for antifungal screening libraries rather than antibacterial programs where the dione analog would be preferred.
- [1] Youssef, A. M., Mohamed, H. M., Czezowski, C., Ata, A., & Abd-El-Aziz, A. S. (2006). Synthesis and biological evaluation of benzothiazole derivatives of pyrimidines, acrylonitriles, and coumarins. Heterocycles, 68(2), 347–355. View Source
